molecular formula C14H16FN3O3S2 B2799220 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide CAS No. 1058398-17-6

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

Cat. No.: B2799220
CAS No.: 1058398-17-6
M. Wt: 357.42
InChI Key: URJGJAXUBGZCCI-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorinated benzothiazole moiety and a piperidine ring substituted with a methylsulfonyl group. Its distinct structure makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the fluorine atom at the 6-position. The piperidine ring is then constructed and functionalized with a methylsulfonyl group. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: The compound has been investigated for its potential biological activities, including anti-cancer properties and enzyme inhibition.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. The fluorinated benzothiazole moiety can interact with biological membranes or proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
  • N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylbutanamide

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-6-2-3-9(8-18)13(19)17-14-16-11-5-4-10(15)7-12(11)22-14/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJGJAXUBGZCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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